1,1-Difluoropropan-2-amine

Descripción general

Descripción

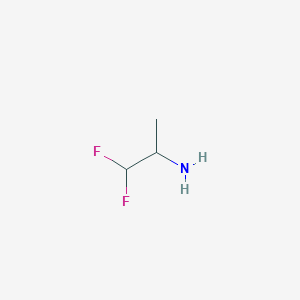

1,1-Difluoropropan-2-amine, also known by its IUPAC name 1,1-Difluoro-2-propanamine, is a chemical compound with the molecular formula C3H7F2N . It has an average mass of 95.091 Da and a monoisotopic mass of 95.054657 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms, seven hydrogen atoms, two fluorine atoms, and one nitrogen atom . The compound has a molar refractivity of 19.7±0.3 cm³ .Physical And Chemical Properties Analysis

This compound has a boiling point of -16.1±10.2 °C and an index of refraction of 1.343 . It has one hydrogen bond acceptor and two hydrogen bond donors .Aplicaciones Científicas De Investigación

Synthesis and Organic Reactions

- Dihydrofluoroalkylation of Amines : Utilizing sulfuryl fluoride, 1,1-difluoropropan-2-amine can be produced through a dihydrofluoroalkylation reaction, offering a range of applications in organic synthesis due to its functional group tolerance and efficiency (Epifanov et al., 2018).

Spectroscopy Studies

- NMR Spectroscopy : The compound's properties have been analyzed using nuclear magnetic resonance (NMR) spectroscopy, particularly in studying amine and HF complexes (Gouin et al., 1977).

Drug Discovery

- Chemoselective Synthesis in Drug Discovery : It has been employed in chemoselective synthesis processes for producing thiazoles, a class of compounds with significant potential in drug discovery programs (Colella et al., 2018).

Fluorescence Studies

- Fluorescence Assay Applications : this compound can be involved in reactions with fluorescence reagents like fluorescamine, aiding in the detection and quantification of primary amines in the picomole range (Udenfriend et al., 1972).

Material Sciences

- Synthesis of Perfluorochemicals : Its derivatives are explored in the synthesis of perfluorochemicals, which have applications in material sciences, particularly as blood substitutes (Ono et al., 1985).

Polymer Chemistry

- Functionalized Polyfluorene Derivatives : The compound has been used in the synthesis of polyfluorene derivatives with amine groups, which have applications in polymer chemistry, particularly in the formation of special surface morphologies for molecular ordering and device fabrication (Guo et al., 2009).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

1,1-difluoropropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKXZAXLYWERGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

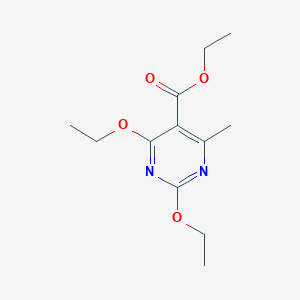

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

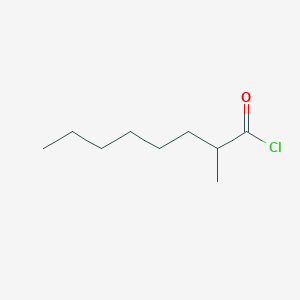

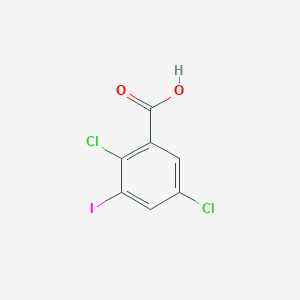

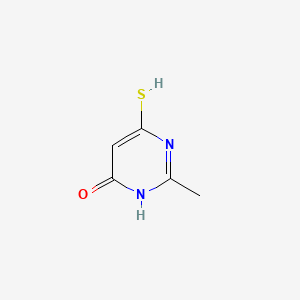

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)-3-phenylnaphthalen-1-yl]-3-phenylnaphthalene](/img/structure/B3266580.png)

![4,8-Dibromo-2,6-diphenylbenzo[1,2-d:4,5-d']bisoxazole](/img/structure/B3266625.png)